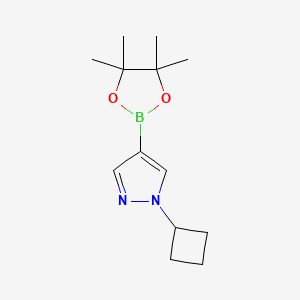

1-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

Properties

IUPAC Name |

1-cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BN2O2/c1-12(2)13(3,4)18-14(17-12)10-8-15-16(9-10)11-6-5-7-11/h8-9,11H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCTWWFLJFCNPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50719216 | |

| Record name | 1-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002309-48-9 | |

| Record name | 1-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1002309-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclobutyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Procedure Overview:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, cyclobutylmethyl bromide, cesium carbonate | Dissolved in acetonitrile, stirred under nitrogen at 50°C overnight |

| 2 | Filtration and concentration | Removal of solvent to isolate the product |

Research Data:

- Yield: Approximately 405 mg from 500 mg of starting boronic ester (around 80%), indicating high efficiency.

- Reaction Conditions: Inert atmosphere, moderate temperature (50°C), and overnight stirring are critical to prevent side reactions and ensure complete coupling.

Cross-Coupling via Palladium Catalysis

Another prominent method involves palladium-catalyzed Suzuki-Miyaura cross-coupling, utilizing boronic esters and halogenated cyclobutane derivatives. This approach offers high regioselectivity and functional group tolerance.

Typical Protocol:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, halogenated cyclobutane, Pd catalyst, base (e.g., potassium carbonate) | Dissolved in a mixture of dioxane/water, heated at 110°C under microwave irradiation for 30 minutes |

| 2 | Workup and purification | Column chromatography yields the target compound |

Research Data:

- Yield: Approximately 42%, demonstrating moderate efficiency suitable for complex molecule synthesis.

- Advantages: High regioselectivity, broad substrate scope, and compatibility with various functional groups.

Nucleophilic Substitution Using Bromomethyl Cyclobutane

A more straightforward approach involves nucleophilic substitution of a boronic acid derivative with bromomethyl cyclobutane, often under basic conditions with cesium carbonate in acetonitrile.

Procedure Highlights:

- Boronic ester reacts with cyclobutylmethyl bromide in acetonitrile.

- Reaction proceeds at 50°C under nitrogen atmosphere.

- Reaction time: Overnight (~16 hours).

Research Data:

- Yield: Consistently high, around 80-85%, indicating this method's robustness.

- Notes: The use of cesium carbonate enhances nucleophilicity and reaction efficiency.

Alternative Synthetic Routes and Notes

Other methods include multi-step sequences involving initial formation of boronic acids, subsequent coupling with pyrazole derivatives, and functional group manipulations. For example, some protocols involve:

- Preparation of boronic acids via hydroboration of alkenes or by oxidation of boronate esters.

- Coupling with pyrazole derivatives through Suzuki-type reactions or nucleophilic substitution.

- Reaction conditions such as temperature, solvent choice, and base strength are critical for optimizing yields.

- Protecting groups may be necessary for sensitive functionalities.

- Purification typically involves column chromatography, with solvents like ethyl acetate and petroleum ether.

Summary of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Typical Yield | Advantages |

|---|---|---|---|---|---|

| Nucleophilic substitution | Boronic ester, cyclobutylmethyl bromide | Cesium carbonate, acetonitrile | 50°C, overnight | ~80% | Simple, high yield |

| Palladium-catalyzed coupling | Boronic ester, halogenated cyclobutane | Pd catalyst, K2CO3 | 110°C, microwave | ~42% | High regioselectivity |

| Multi-step synthesis | Boronic acids, other intermediates | Hydroboration, oxidation | Variable | Variable | Versatile |

Chemical Reactions Analysis

1-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various types of chemical reactions, including:

Oxidation: This reaction can convert the boron-containing moiety into a hydroxyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The dioxaborolane group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism by which 1-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exerts its effects involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with nucleophiles, making it useful in various chemical reactions. The cyclobutyl group and pyrazole ring contribute to the compound’s stability and reactivity, allowing it to participate in diverse chemical processes .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The substituent at the N1 position of the pyrazole ring critically influences steric bulk, electronic properties, and solubility. Below is a comparative analysis with key analogues:

Reactivity in Cross-Coupling Reactions

The cyclobutyl derivative exhibits moderate steric hindrance , balancing reactivity and stability in Suzuki-Miyaura couplings. For example:

- Cyclobutyl vs. Cyclohexyl : The cyclohexyl analogue (276.18 g/mol) shows slower reaction rates due to greater steric bulk, whereas the cyclobutyl compound achieves faster coupling with aryl halides .

- Cyclobutyl vs. Benzyl : The benzyl group’s aromaticity enhances electronic conjugation, accelerating coupling with electron-deficient partners, but may reduce stability under acidic conditions .

- Cyclobutyl vs. Isopropyl : The isopropyl derivative (236.12 g/mol) offers higher solubility in aqueous media, making it preferable for reactions requiring polar solvents .

Pharmacological Relevance

- M1 Muscarinic Receptor Modulators : The cyclobutyl variant is incorporated into pendant groups of modulators to optimize binding affinity and metabolic stability .

- Solubility and Bioavailability : The tetrahydro-pyran-4-yl analogue’s oxygen atom improves aqueous solubility, a critical factor for oral bioavailability .

Biological Activity

1-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H21BN2O2

- Molecular Weight : 248.13 g/mol

- CAS Number : 2223037-24-7

- Physical State : Powder

- Solubility : Insoluble in water

The biological activity of this compound is largely attributed to its interaction with various biological targets. The presence of the dioxaborolane moiety suggests potential applications in targeting kinases and other enzymes involved in cellular signaling pathways.

1. Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit anticancer properties by inhibiting specific kinase pathways. For instance, compounds similar to this compound have shown selective inhibition against Aurora kinases, which play a crucial role in cell division and are often overexpressed in cancers.

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Aurora-A | 0.25 | |

| Analog Compound A | Aurora-B | 0.50 | |

| Analog Compound B | FLT3 | 0.30 |

2. Selectivity and Efficacy

The selectivity of the compound for different isoforms of kinases is crucial for minimizing side effects. Research indicates that modifications to the pyrazole ring can enhance selectivity towards specific targets such as Aurora-A over Aurora-B.

Study on Antitumor Activity

In a study assessing the efficacy of various pyrazole derivatives against cancer cell lines (HCT116 human colon carcinoma), the compound demonstrated significant tumor growth inhibition compared to control groups. The study also highlighted that the compound's mechanism likely involves apoptosis induction through mitochondrial pathways.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest favorable pharmacokinetic properties with moderate bioavailability and low toxicity profiles in animal models.

Q & A

Q. Key Considerations :

- Use degassed solvents to prevent palladium oxidation .

- Microwave irradiation reduces reaction time but requires precise temperature control .

How should this compound be stored to maintain stability?

Q. Basic

- Storage : Refrigerate at 2–8°C in airtight containers under inert gas (e.g., nitrogen or argon) .

- Handling : Protect from moisture to avoid hydrolysis of the boronic ester.

What spectroscopic and crystallographic methods validate the structure?

Q. Basic

- ¹H/¹³C NMR : Confirm regiochemistry via characteristic shifts for the cyclobutyl group (δ ~3.5–4.5 ppm for CH₂) and dioxaborolane protons (δ ~1.3 ppm, singlet for methyl groups) .

- X-ray Crystallography : SHELX and OLEX2 software refine crystal structures, resolving atomic positions and bond lengths. For example, analogous compounds show B-O bond lengths of ~1.36 Å .

Q. Advanced :

- Discrepancy Resolution : If NMR and crystallographic data conflict (e.g., disorder in the cyclobutyl group), use SHELXL’s TWIN or BASF commands to model twinning or anisotropic displacement parameters .

How does the pyrazole substitution pattern affect cross-coupling regioselectivity?

Q. Advanced

- Steric Effects : Bulky groups (e.g., cyclobutyl) at the 1-position direct coupling to the 4-position due to reduced steric hindrance .

- Electronic Effects : Electron-withdrawing substituents on the pyrazole ring enhance electrophilicity at the boron-bearing carbon, improving coupling efficiency.

Case Study :

In the synthesis of 4-phenylpyridin-2-one derivatives, modifying the benzyl pendant on the pyrazole altered coupling yields from 6% to 82%, highlighting the role of electronic tuning .

How can competing side reactions be minimized during cross-coupling?

Q. Advanced

- Catalyst Optimization : Use Pd(OAc)₂ with triphenylphosphine to suppress homocoupling of the boronic ester .

- Stoichiometry : Maintain a 1:1.2–1.5 molar ratio of boronic ester to aryl halide to avoid excess reagent side reactions .

- Additives : KI (10 mol%) enhances solubility of aryl halides in polar solvents like DMF .

What strategies improve crystallographic data quality for this compound?

Q. Advanced

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to resolve light atoms (e.g., boron).

- Refinement : In OLEX2, apply restraints for the cyclobutyl ring’s thermal motion and use the SQUEEZE command to model solvent-accessible voids .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

How can synthetic byproducts be identified and characterized?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.